molecular formula C24H27N3O3S B2671216 N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide CAS No. 2097899-93-7

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide

Cat. No.: B2671216
CAS No.: 2097899-93-7
M. Wt: 437.56
InChI Key: ONYSXCZZIILXKY-UHFFFAOYSA-N
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Description

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a synthetic small molecule designed for advanced pharmacological and biochemical research. It is built around two prominent chemical scaffolds: the imidazo[1,2-a]pyridine ring system and an acetamide linker. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for its diverse biological activities and its presence in several investigational compounds. Its structural motif is frequently explored in drug discovery for its potential to interact with various enzymatic targets. The molecule also features a propane-2-sulfonyl group, a modification that can significantly influence the compound's solubility, metabolic stability, and binding affinity by introducing strong electron-withdrawing characteristics and altering its electronic properties. The specific stereochemistry and conformation of the saturated 5H,6H,7H,8H-imidazo[1,2-a]pyridine ring in this analog may offer distinct pharmacological profiles compared to its aromatic counterparts. Researchers can investigate this compound as a key intermediate or a core structural element for developing novel therapeutic agents. Its structure suggests potential as a building block for inhibitors targeting kinase enzymes or other ATP-binding proteins. Furthermore, derivatives of imidazo[1,2-a]pyridine have been reported to exhibit antimicrobial properties , indicating that this compound could serve as a starting point for research into new anti-infective agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-17(2)31(29,30)19-12-10-18(11-13-19)15-24(28)26-21-8-4-3-7-20(21)22-16-27-14-6-5-9-23(27)25-22/h3-4,7-8,10-13,16-17H,5-6,9,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYSXCZZIILXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural characteristics:

  • Molecular Formula : C23H25N3O3S
  • Molecular Weight : 425.53 g/mol
  • IUPAC Name : this compound

Research indicates that the imidazo[1,2-a]pyridine moiety within the compound may interact with various biological targets:

  • Antileishmanial Activity : A study highlighted the structure–activity relationship (SAR) of related imidazo[1,2-a]pyridine derivatives. Compounds with similar structures demonstrated effective inhibition against Leishmania species. The compound's activity was attributed to its ability to disrupt cellular processes in the parasite .
  • Inhibition of Phospholipase A2 : Inhibition studies have shown that compounds with similar structural features can inhibit lysosomal phospholipase A2 (PLA2G15), suggesting a potential mechanism for modulating inflammatory responses and cellular signaling pathways .
  • Cytotoxicity and Selectivity : Preliminary evaluations indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines while maintaining lower toxicity in normal cells. This selectivity is crucial for developing therapeutic agents that minimize adverse effects .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
AntileishmanialLeishmania spp.EC50 = 3.7 µM
Inhibition of PLA2G15Phospholipase A2Significant inhibition observed
CytotoxicityHepG2 cell lineSelectivity index > 10

Case Studies

  • Antileishmanial Efficacy : In a comparative study involving various derivatives of imidazo[1,2-a]pyridine, the compound exhibited superior efficacy against the intracellular amastigote stage of L. infantum, outperforming standard treatments like miltefosine and fexinidazole in certain assays .
  • In Vivo Studies : Further investigations are warranted to evaluate the pharmacokinetic properties and in vivo efficacy of this compound in animal models of leishmaniasis. Initial results indicate promising solubility profiles and stability in biological systems, which are critical for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in several disease models:

  • Anticancer Activity : Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival .
  • Antimicrobial Properties : The imidazo[1,2-a]pyridine scaffold has been associated with antimicrobial activity. Compounds similar to N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide have demonstrated efficacy against bacterial strains and could be further developed as antimicrobial agents .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is a key area of research:

  • Phosphodiesterase Inhibition : Studies have shown that compounds containing the imidazo[1,2-a]pyridine core can act as phosphodiesterase inhibitors. This activity is crucial for modulating cellular signaling pathways related to inflammation and cancer .
  • Kinase Modulation : The structural features of this compound may allow it to interact with various kinases involved in cell signaling and proliferation. Such interactions could lead to the development of new kinase inhibitors for cancer therapy .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations of 10 µM and higher. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating promising antibacterial activity. Further studies are needed to explore its potential as a lead compound for developing new antibiotics .

Comparative Data Table

Application AreaSpecific ActivityReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEfficacy against Staphylococcus aureus
Enzyme InhibitionPhosphodiesterase inhibition
Kinase ModulationPotential kinase inhibitor

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